molecular formula C8H5ClF3NO2 B6300995 2-Chloro-5-methyl-3-(trifluoromethyl)nitrobenzene CAS No. 96783-82-3

2-Chloro-5-methyl-3-(trifluoromethyl)nitrobenzene

Cat. No. B6300995
CAS RN: 96783-82-3
M. Wt: 239.58 g/mol
InChI Key: RNDJITRWECJMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-methyl-3-(trifluoromethyl)nitrobenzene is a nitroaromatic compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is synthesized from the reaction of 2-chloro-5-methylbenzaldehyde and trifluoromethylnitrobenzene. This compound has several unique properties that make it ideal for various scientific research applications.

Scientific Research Applications

2-Chloro-5-methyl-3-(trifluoromethyl)nitrobenzene has been used in a variety of scientific research applications. It has been used in the synthesis of novel heterocyclic compounds, as a reagent in organic synthesis, and as an intermediate in the synthesis of pharmaceuticals. It has also been used as a catalyst in the synthesis of polymers, as a reagent in the synthesis of heterocyclic compounds, and as a reagent in the synthesis of nitroaromatics.

Mechanism of Action

2-Chloro-5-methyl-3-(trifluoromethyl)nitrobenzene acts as an electrophile in organic reactions. It is highly reactive and can act as a nucleophile or an electrophile depending on the reaction conditions. It can also act as a catalyst in certain reactions.
Biochemical and Physiological Effects
2-Chloro-5-methyl-3-(trifluoromethyl)nitrobenzene is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of novel heterocyclic compounds which could have potential biological effects.

Advantages and Limitations for Lab Experiments

2-Chloro-5-methyl-3-(trifluoromethyl)nitrobenzene has several advantages for laboratory experiments. It is highly reactive, which makes it ideal for use in organic synthesis. It is also relatively stable and can be stored for long periods of time. However, it is also highly toxic and should be handled with care.

Future Directions

Future research on 2-Chloro-5-methyl-3-(trifluoromethyl)nitrobenzene could include further exploration of its potential applications in the synthesis of novel heterocyclic compounds and pharmaceuticals. It could also be used to explore its potential as a catalyst in the synthesis of polymers. Additionally, further research could be conducted to investigate its potential as a reagent in the synthesis of nitroaromatics. Finally, further exploration of its biochemical and physiological effects could be conducted.

Synthesis Methods

2-Chloro-5-methyl-3-(trifluoromethyl)nitrobenzene can be synthesized via a two-step synthesis process. The first step involves the reaction of 2-chloro-5-methylbenzaldehyde and trifluoromethylnitrobenzene in aqueous acetic acid. This reaction produces the desired compound in a yield of 90%. The second step involves the purification of the compound by recrystallization in ethanol.

properties

IUPAC Name

2-chloro-5-methyl-1-nitro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c1-4-2-5(8(10,11)12)7(9)6(3-4)13(14)15/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDJITRWECJMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methyl-3-(trifluoromethyl)nitrobenzene

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